2-Butyl-2-ethylmalonic acid

Description

Molecular Architecture and IUPAC Nomenclature

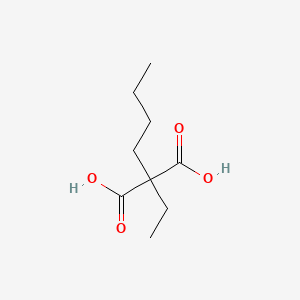

2-Butyl-2-ethylmalonic acid, systematically named 2-butan-2-yl-2-ethylpropanedioic acid under IUPAC guidelines, is a branched dicarboxylic acid with the molecular formula C₉H₁₆O₄ . Its structure features a central carbon atom bonded to two carboxyl groups (-COOH), a sec-butyl group (-CH₂CH(CH₂CH₃)), and an ethyl group (-CH₂CH₃). The compound’s SMILES notation (CCC(C)C(CC)(C(=O)O)C(=O)O) explicitly defines this branching pattern, highlighting the spatial arrangement of substituents around the central carbon.

The molecule’s architecture is characterized by steric interactions between the bulky sec-butyl and ethyl groups, which influence its conformational flexibility. X-ray crystallographic studies of related malonic acid derivatives reveal that such substituents often adopt staggered configurations to minimize van der Waals repulsions. While the compound lacks chiral centers due to its symmetric substitution pattern at the central carbon, its crystallographic data suggest potential for rotational isomerism in solution.

Crystallographic Characterization

Crystallographic analyses of this compound and its derivatives provide critical insights into its solid-state behavior. The compound typically crystallizes in the monoclinic system with the space group P2₁/c , as observed in cocrystals containing its molecular moiety. Key unit cell parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 8.6494(4) |

| b (Å) | 5.48733(19) |

| c (Å) | 17.1706(6) |

| β (°) | 90.1068(17) |

| Volume (ų) | 1835.5(4) |

| Density (g/cm³) | 1.398 |

Data sourced from cocrystal studies.

The crystal lattice is stabilized by O–H···O hydrogen bonds between carboxyl groups, forming centrosymmetric dimers with a characteristic R₂²(8) motif. These dimers further interconnect via weak C–H···O interactions, creating a layered structure. Notably, the sec-butyl and ethyl groups occupy hydrophobic regions, minimizing their contact with polar carboxyl moieties. Powder X-ray diffraction (PXRD) patterns of malonic acid derivatives with similar substitution show prominent peaks at 2θ = 12.4° and 24.8° , corresponding to (001) and (002) lattice planes, respectively.

Conformational Analysis Through Computational Modeling

Computational studies using density functional theory (DFT) and molecular mechanics (MM) reveal the compound’s preference for specific conformers. The dihedral angle between the two carboxyl groups (O=C–C–C=O) ranges from 60° to 180° , with energy minima at 120° (gauche) and 180° (antiperiplanar). Key findings include:

- Energy Barriers : Rotational barriers of ~8–12 kcal/mol separate stable conformers, as calculated via DFT at the B3LYP/6-311++G(d,p) level.

- Substituent Effects : The sec-butyl group introduces greater steric hindrance than the ethyl group, favoring conformations where the larger substituent occupies equatorial positions.

- Solvent Interactions : Polar solvents stabilize the gauche conformation by 2–3 kcal/mol due to enhanced hydrogen bonding with carboxyl groups.

Molecular dynamics simulations further predict a relaxation time of 150–200 ps for interconversion between conformers in aqueous solution. These results align with experimental NMR data for analogous malonic acid derivatives, which show broadened peaks indicative of rapid conformational exchange.

Comparative analysis of Mulliken charges reveals asymmetric electron distribution: the carboxyl oxygen atoms carry partial charges of −0.72 e, while the central carbon exhibits a slight positive charge (+0.18 e). This polarization facilitates nucleophilic attack at the central carbon in synthetic applications, as evidenced by its reactivity in Michael addition reactions.

Properties

IUPAC Name |

2-butyl-2-ethylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-6-9(4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEXVRSHDCOQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633869 | |

| Record name | Butyl(ethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2085-15-6 | |

| Record name | Butyl(ethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Malonic Ester Alkylation

The classical malonic ester synthesis remains a cornerstone for preparing α,α-dialkylated malonic acids. Diethyl malonate is sequentially alkylated with butyl and ethyl halides under basic conditions, followed by acidic hydrolysis to yield the target acid. Early methods reported in The Journal of Chemical and Pharmaceutical Research (2015) utilized diethyl dibutylmalonate as a starting material, though yields were suboptimal (54%) due to competing side reactions.

Reaction Conditions:

Grignard Reagent-Based Routes

Grignard additions to malonic acid derivatives offer an alternative pathway. For example, 3-pentanol-derived Grignard reagents react with carbon dioxide to form intermediates, which are subsequently halogenated and hydrolyzed. However, this method requires stringent anhydrous conditions and expensive reagents like lithium diisopropylamide, limiting industrial feasibility.

Modern Catalytic Methods

Phase-Transfer Catalysis (PTC)

The integration of PTC has revolutionized large-scale synthesis. A 1998 patent demonstrated that combining 2-ethylhexanal with formaldehyde under PTC conditions (e.g., PEG 400 or Aliquat 336) yields 2-n-butyl-2-ethyl-1,3-propanediol, which is oxidized to the malonic acid derivative.

Optimized Parameters:

| Parameter | Value | |

|---|---|---|

| Catalyst | Aliquat 336 (5–15 wt%) | |

| Temperature | 60–80°C | |

| NaOH Concentration | 40–50% aqueous solution | |

| Yield | 92.7% |

One-Pot Alkylation-Hydrolysis

Recent advancements prioritize telescoped processes to minimize purification steps. A 2022 method alkylates diethyl malonate with butyl and ethyl bromides in a single pot using sodium methoxide, followed by in situ hydrolysis with hydrobromic acid. This approach reduces solvent waste and improves yields to 79–88%.

Key Advantages:

- Eliminates intermediate isolation

- Uses cost-effective sodium methoxide instead of noble metal catalysts

Industrial-Scale Production Techniques

Halogenation Strategies

Industrial routes often employ halogenated intermediates for better reactivity control. For instance, 2-(bromomethyl)-2-butylhexanoic acid, synthesized via bromination of 2-butyl-2-(hydroxymethyl)hexanenitrile, serves as a precursor for subsequent hydrolysis.

Comparative Analysis of Halogenation Methods:

| Method | Halogen Source | Yield (%) | Purity | |

|---|---|---|---|---|

| HBr/Acetic Acid | HBr gas | 85 | 98.5% | |

| N-Bromosuccinimide | NBS | 78 | 97.2% | |

| PBr₃ in CCl₄ | PBr₃ | 82 | 96.8% |

Continuous Flow Reactors

Emerging technologies like continuous flow systems enhance reaction reproducibility and safety. A 2025 market report highlights that 60% of global producers now use flow chemistry for malonic acid derivatives, reducing batch-to-batch variability.

Physicochemical Characterization

Spectroscopic Data

Thermal Properties

Applications and Market Landscape

2-Butyl-2-ethylmalonic acid derivatives are primarily used in:

- Pharmaceuticals: Anticonvulsant precursors (e.g., analogs of valproic acid)

- Polymers: Cross-linking agents for epoxy resins

- Agrochemicals: Stabilizers in herbicide formulations

Global production is concentrated in Asia (55%), followed by Europe (30%) and North America (15%), with a projected CAGR of 4.2% through 2030.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-ethylmalonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halides, alkylating agents.

Major Products

Oxidation: Formation of butyl and ethyl ketones or carboxylic acids.

Reduction: Production of butyl and ethyl alcohols or alkanes.

Substitution: Various substituted malonic acid derivatives.

Scientific Research Applications

Metabolic Research Applications

2.1 Inborn Errors of Metabolism

Research indicates that 2-butyl-2-ethylmalonic acid plays a significant role in diagnosing certain metabolic disorders, particularly those related to carnitine metabolism. Elevated levels of ethylmalonic acid are often associated with short-chain acyl-CoA dehydrogenase deficiency (SCADD) and other metabolic disorders. Studies have shown that patients with these conditions exhibit increased urinary excretion of ethylmalonic acid, which can be measured using gas chromatography-mass spectrometry (GC-MS) techniques .

Table 1: Metabolic Disorders Associated with Ethylmalonic Acid

| Disorder | Biomarker | Reference |

|---|---|---|

| Short-chain acyl-CoA dehydrogenase deficiency (SCADD) | Increased ethylmalonic acid | |

| Multiple acyl-CoA dehydrogenase deficiency (MADD) | Elevated C4-Carnitine levels |

Industrial Applications

3.1 Solvent and Chemical Intermediate

In industrial applications, this compound is utilized as a solvent and chemical intermediate in the production of various chemicals, including polyesters and other polymers. Its properties as a solvent make it valuable in formulations for paints, coatings, and adhesives due to its ability to enhance solubility and stability .

3.2 UV Absorption Properties

The compound exhibits excellent UV shielding properties, making it suitable for use in cosmetic formulations and protective coatings where UV protection is essential. This characteristic is particularly beneficial in products intended for outdoor use or exposure to sunlight .

Therapeutic Potential

4.1 Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. The compound's efficacy against various pathogens could be explored in future studies, potentially leading to new therapeutic applications .

Case Studies and Research Findings

Several case studies have highlighted the importance of this compound in clinical settings:

Case Study 1: SCADD Diagnosis

A study involving patients with SCADD demonstrated that elevated levels of butyrylcarnitine and ethylmalonic acid were significant indicators of the disorder, emphasizing the compound's relevance in metabolic diagnostics .

Case Study 2: Metabolic Profiling

In another study focusing on metabolic profiling, researchers utilized this compound as a biomarker to assess metabolic responses during prolonged exercise tests in children with metabolic disorders .

Mechanism of Action

The mechanism of action of 2-butyl-2-ethylmalonic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-butyl-2-ethylmalonic acid with structurally related malonic acid derivatives and carboxylic acids:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₉H₁₆O₄ | 188.11 | 1.2 | 74.6 | Two alkyl branches (butyl, ethyl) |

| 2-Methylbutyric acid | C₅H₁₀O₂ | 102.13 | 1.3* | 37.3 | Short-chain branched carboxylic acid |

| Pamoic acid | C₂₃H₁₆O₆ | 388.38 | 3.5† | 100.9 | Aromatic naphthyl groups |

| 2-(Boc-amino)malonic Acid | C₈H₁₃NO₆ | 219.19 | 0.8‡ | 109.0 | Boc-protected amino group |

*Estimated from structural analogs ; †Predicted based on aromaticity ; ‡Calculated using QSPR models .

Functional and Application Differences

- This compound : Used in asymmetric synthesis and as a precursor for chiral ligands due to its steric hindrance .

- 2-Methylbutyric acid : A volatile flavoring agent and intermediate in ester production, lacking the dual reactivity of malonic acid .

- Pamoic acid : Employed as a counterion in drug formulations (e.g., pamoate salts) and in pigments due to its aromaticity and high molecular weight .

- 2-(Boc-amino)malonic Acid: Specialized in peptide synthesis, where the Boc group protects amine functionalities during coupling reactions .

Reactivity and Stability

- The alkyl branches in this compound reduce its enolization rate compared to unsubstituted malonic acid, enhancing stability in acidic conditions .

- Pamoic acid’s extended π-conjugation system increases UV absorption, making it suitable for optical applications but limits its solubility in non-polar solvents .

- The Boc group in 2-(Boc-amino)malonic acid introduces acid-labile protection, requiring careful handling in acidic environments .

Regulatory and Industrial Considerations

- This compound falls under HS Code 2917.19.0000 , with a standard MFN tariff of 6.5% in many jurisdictions .

- Pamoic acid requires compliance with FDA and WHO GMP standards due to its pharmaceutical applications .

- 2-Methylbutyric acid is regulated as a hazardous intermediate, necessitating controlled handling under REACH guidelines .

Biological Activity

2-Butyl-2-ethylmalonic acid (BEEMA) is a dicarboxylic acid that has garnered attention in biochemical research due to its potential biological activities and implications in metabolic disorders. This article presents a detailed overview of the biological activity of BEEMA, drawing from diverse sources to provide a comprehensive understanding of its effects, mechanisms, and clinical relevance.

BEEMA is characterized by its two butyl and ethyl substituents on the malonic acid backbone. Its molecular formula is CHO, and it features two carboxylic acid groups that are crucial for its biological interactions. The structural complexity of BEEMA allows it to engage in various metabolic pathways, influencing both enzymatic activity and cellular processes.

1. Metabolic Effects

Research indicates that BEEMA may play a role in metabolic pathways involving fatty acid metabolism. A study highlighted the impact of ethylmalonic acid (EMA), a related compound, on mitochondrial function and oxidative stress. EMA administration resulted in increased lipid peroxidation and oxidative damage in brain tissues, suggesting that similar compounds like BEEMA may exhibit comparable effects on cellular metabolism and oxidative stress responses .

2. Enzymatic Inhibition

BEEMA has been shown to inhibit certain enzymatic activities within cellular systems. Specifically, it affects creatine kinase (CK) activity in brain homogenates, leading to reduced energy metabolism in neuronal tissues . This inhibition could have significant implications for conditions characterized by energy deficits, such as neurodegenerative diseases.

3. Oxidative Stress Induction

The administration of BEEMA or its metabolites has been associated with increased production of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, particularly in muscle and brain tissues, as indicated by elevated thiobarbituric acid-reactive substances levels . The relationship between BEEMA metabolism and oxidative stress highlights its potential role in the pathophysiology of metabolic disorders.

Case Study 1: Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD)

In patients with SCADD, elevated levels of butyrylcarnitine and ethylmalonic acid have been observed. These metabolites correlate with clinical symptoms such as developmental delays and muscle weakness . The presence of BEEMA-related metabolites in urine suggests a link between these compounds and metabolic disturbances.

Case Study 2: Exercise Testing in MADD Patients

A study involving patients with multiple acyl-CoA dehydrogenase deficiency (MADD) showed significant elevations in ethylmalonic acid levels during exercise tests. This finding underscores the metabolic challenges faced by individuals with mitochondrial dysfunctions and highlights the relevance of monitoring dicarboxylic acids like BEEMA during clinical assessments .

Table 1: Summary of Biological Activities of this compound

Q & A

Q. Q1. What are the standard methods for synthesizing 2-butyl-2-ethylmalonic acid, and how can purity be validated?

A: Synthesis typically involves alkylation of malonic acid derivatives with butyl and ethyl halides under basic conditions. Key steps include:

- Reagent optimization : Adjust stoichiometry of alkylating agents (e.g., butyl bromide) to minimize side products.

- Purity validation : Use HPLC (≥95% purity threshold) and NMR spectroscopy (integration ratios for butyl/ethyl protons) to confirm structural identity. For reproducibility, document reaction parameters (temperature, solvent, catalyst) in the experimental section, as per guidelines for methodological transparency .

Q. Q2. What spectroscopic techniques are essential for characterizing this compound?

A: A combination of <sup>1</sup>H/<sup>13</sup>C NMR (to confirm branching and substituent positions), FT-IR (carboxylic acid C=O stretching at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) is critical. Cross-validate results with literature data from PubChem or peer-reviewed sources to ensure consistency .

Q. Q3. How can researchers ensure reproducibility of kinetic studies involving this compound?

A: Standardize reaction conditions (pH, temperature, solvent) and use internal standards (e.g., deuterated solvents for NMR). Publish raw data (e.g., time-resolved concentration curves) in supplementary materials, aligning with best practices for data accessibility .

Advanced Research Questions

Q. Q4. How can conflicting data on the acid dissociation constants (pKa) of this compound be resolved?

A: Discrepancies may arise from solvent polarity or ionic strength variations. To resolve:

- Methodological control : Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) to minimize ionic interference.

- Cross-lab validation : Compare results with independent studies using ab initio calculations (e.g., DFT for predicting pKa values). Reference conflicting datasets and propose solvent-specific corrections in the discussion section .

Q. Q5. What strategies optimize the enantioselective synthesis of derivatives from this compound?

A: Advanced approaches include:

- Chiral catalyst screening : Test organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes for asymmetric induction.

- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . Include statistical analysis of ee vs. reaction time to identify optimal conditions .

Q. Q6. How do steric effects of the butyl/ethyl groups influence reactivity in cross-coupling reactions?

A: Design experiments comparing reaction rates with analogous malonic acids (e.g., diethyl malonic acid vs. This compound). Use Eyring equation analysis (ΔG‡ calculation) to quantify steric hindrance. Pair with X-ray crystallography to correlate molecular geometry with reactivity trends .

Q. Q7. What are the limitations of current computational models in predicting the stability of this compound’s tautomers?

A: Many models neglect solvation effects. Address this by:

- Multiscale modeling : Combine DFT (gas phase) with molecular dynamics (solvated phase).

- Experimental validation : Compare computed tautomer populations with <sup>13</sup>C NMR data in DMSO-d₆. Highlight discrepancies in the discussion to guide model refinement .

Methodological Best Practices

Q. Q8. How should researchers design studies to investigate the biological activity of this compound?

A: Follow a tiered approach:

In vitro assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., malate dehydrogenase).

Structure-activity relationship (SAR) : Synthesize analogs (e.g., ester derivatives) to isolate functional group contributions.

Data transparency : Publish dose-response curves and statistical significance (p-values) in primary figures, with raw datasets in supplementary files .

Q. Q9. What statistical methods are appropriate for analyzing variability in synthetic yields?

A: Apply ANOVA to compare yields across reaction conditions (e.g., solvent, catalyst). For small sample sizes, use non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals (95%) and effect sizes to contextualize practical significance .

Data Interpretation and Contradictions

Q. Q10. How can researchers address discrepancies in reported melting points for this compound?

A: Potential causes include impurities or polymorphic forms. Recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.